3,4-Dinitrotoluene

Description

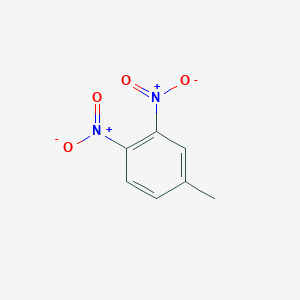

3,4-dinitrotoluene is a dinitrotoluene in which the methyl group is meta to one of the nitro groups and para to the other. A uellow crystalline compound that is virtually insoluble in water but dissolves in most organic solvents. It has a role as an explosive.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1,2-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c1-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYDMNPNDHRJQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4, Array | |

| Record name | 3,4-DINITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8579 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0729 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027240 | |

| Record name | 3,4-Dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,4-dinitrotoluene appears as yellow to red solid or heated liquid with a slight odor. Solidifies in cool water. Solid and liquid sink in water. (USCG, 1999), Yellow solid; ]ICSC] Yellow to red solid with a mild odor; [CHRIS] Yellow crystalline solid; [Sigma-Aldrich MSDS], YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | 3,4-DINITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8579 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-Dinitrotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19728 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,4-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0729 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

336.9 °C /extrapolated/ | |

| Record name | 3,4-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

404 °F (est.) (USCG, 1999), 404 °F (Closed cup), 207 °C c.c. | |

| Record name | 3,4-DINITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8579 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,4-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0729 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in ethanol and carbon disulfide; slightly soluble in chloroform, In water, 179 mg/L at 25 °C, Solubility in water: very poor | |

| Record name | 3,4-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,4-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0729 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.2594 at 231.8 °F (USCG, 1999) - Denser than water; will sink, 1.2594 g/cu cm at 111 °C, Relative density (water = 1): 1.26 (liquid) | |

| Record name | 3,4-DINITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8579 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,4-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0729 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

6.28 (Air = 1), Relative vapor density (air = 1): 6.28 | |

| Record name | 3,4-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,4-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0729 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.000397 [mmHg], 3.50X10-4 mm Hg at 25 °C /extrapolated/ | |

| Record name | 3,4-Dinitrotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19728 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,4-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow needles from carbon disulfide, ... Red solid | |

CAS No. |

610-39-9 | |

| Record name | 3,4-DINITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8579 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-Dinitrotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dinitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-DINITROTOLUENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52216 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 4-methyl-1,2-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dinitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.294 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DINITROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6PS4L6ZHT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,4-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0729 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

141.8 °F (USCG, 1999), 58.0 °C, 58 °C | |

| Record name | 3,4-DINITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8579 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-DINITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,4-DINITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0729 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dinitrotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dinitrotoluene (3,4-DNT) is an aromatic organic compound with the chemical formula C₇H₆N₂O₄. It is one of six isomers of dinitrotoluene and presents as a yellow to red crystalline solid.[1][2] While primarily used in the industrial manufacturing of toluene diisocyanate (a precursor for polyurethanes) and in the production of explosives, its environmental persistence and toxicological profile necessitate a thorough understanding of its physicochemical properties.[1][3][4] This guide provides a comprehensive overview of the core physicochemical characteristics of 3,4-DNT, details on experimental protocols for their determination, and a summary of its metabolic and toxicological pathways. All quantitative data are presented in structured tables for clarity and comparative analysis.

Core Physicochemical Properties

The physicochemical properties of 3,4-Dinitrotoluene are crucial for understanding its behavior in various environmental and biological systems. These properties influence its solubility, volatility, and potential for bioaccumulation. A summary of these key properties is provided in the tables below.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₆N₂O₄ | [1] |

| Molecular Weight | 182.13 g/mol | [1] |

| Appearance | Yellow to red solid or heated liquid with a slight odor. | [1][2] |

| Melting Point | 54-61 °C | [2][5][6][7] |

| Boiling Point | Approximately 336.9 °C (extrapolated) | [1] |

| Density | 1.2594 g/cm³ at 111 °C | [1] |

| Vapor Density | 6.28 (Air = 1) | [2] |

Solubility and Partitioning

| Property | Value | Reference |

| Water Solubility | 69 mg/L at 5 °C to 326 mg/L at 40 °C | [8] |

| Solubility in other solvents | Soluble in ethanol and carbon disulfide; slightly soluble in chloroform. | [1][2] |

| Log P (Octanol-Water Partition Coefficient) | 2.08 | [1][2] |

| Vapor Pressure | 3.5 x 10⁻⁴ mm Hg at 25 °C (extrapolated) | [1][2] |

Safety and Hazard Properties

| Property | Value | Reference |

| Flash Point | >110 °C (>230 °F) | [2][5][6] |

| Auto-ignition Temperature | No data available | [2] |

| Lower and Upper Explosion Limit | No data available | [2] |

Experimental Protocols for Physicochemical Property Determination

Standardized experimental protocols are essential for obtaining reliable and comparable physicochemical data. The following sections outline the principles of the Organisation for Economic Co-operation and Development (OECD) guidelines and other standard methods for determining the key properties of chemical substances like 3,4-Dinitrotoluene.

Melting Point/Melting Range (OECD Guideline 102)

The melting point is determined as the temperature at which the phase transition from solid to liquid occurs at atmospheric pressure.[9] This property is a good indicator of the purity of a substance. Several methods are described in this guideline, including the capillary method, hot-stage apparatus, and differential scanning calorimetry (DSC).

General Procedure (Capillary Method):

-

A small, finely powdered sample of 3,4-DNT is packed into a capillary tube.

-

The capillary tube is placed in a heated bath or a metal block apparatus with a thermometer.

-

The temperature is raised at a slow, controlled rate.

-

The temperatures at which the substance begins to melt and at which it is completely molten are recorded as the melting range.

Boiling Point (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10] For substances like 3,4-DNT that are solid at room temperature, this is determined at reduced pressure and extrapolated to standard atmospheric pressure to avoid decomposition. Methods include ebulliometry, dynamic methods, and distillation methods.

General Procedure (Dynamic Method):

-

The substance is heated, and the vapor pressure is measured at various temperatures.

-

The boiling point at a given pressure is the temperature at which the measured vapor pressure equals that pressure.

-

A vapor pressure curve is plotted, and the boiling point at standard atmospheric pressure is determined by extrapolation.

Water Solubility (OECD Guideline 105)

Water solubility is the saturation mass concentration of a substance in water at a given temperature.[1][11] The two primary methods are the column elution method (for solubilities below 10 mg/L) and the flask method (for solubilities above 10 mg/L).

General Procedure (Flask Method):

-

An excess amount of 3,4-DNT is added to a flask containing purified water.

-

The flask is agitated at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

The mixture is then centrifuged or filtered to remove undissolved solid.

-

The concentration of 3,4-DNT in the aqueous solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Vapor Pressure (OECD Guideline 104)

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.[12][13] Methods for its determination include the dynamic method, static method, and effusion method.

General Procedure (Static Method):

-

A sample of 3,4-DNT is placed in a thermostated container connected to a pressure measuring device.

-

The system is evacuated to remove air.

-

The sample is heated to the desired temperature, and the pressure of the vapor in equilibrium with the substance is measured.

-

Measurements are taken at several temperatures to establish the vapor pressure curve.

Partition Coefficient (n-octanol/water) (OECD Guideline 107)

The n-octanol/water partition coefficient (Kow or Pow) is a measure of a chemical's lipophilicity and is defined as the ratio of its concentration in the n-octanol phase to its concentration in the aqueous phase at equilibrium.[14][15] The shake-flask method is commonly used for substances with a log Kow between -2 and 4.

General Procedure (Shake-Flask Method):

-

A known amount of 3,4-DNT is dissolved in a mixture of n-octanol and water in a vessel.

-

The vessel is shaken at a constant temperature until equilibrium is reached.

-

The n-octanol and water phases are separated by centrifugation.

-

The concentration of 3,4-DNT in each phase is determined by an appropriate analytical method.

-

The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to that in the aqueous phase.

Flash Point (Closed-Cup Method)

The flash point is the lowest temperature at which a substance gives off enough vapor to ignite in the presence of an ignition source.[16] For solids and viscous liquids, a closed-cup method, such as the Pensky-Martens method (ASTM D93), is often used.

General Procedure (Pensky-Martens Closed-Cup):

-

A sample of 3,4-DNT is placed in the test cup of the apparatus.

-

The sample is heated at a slow, constant rate with continuous stirring.

-

At regular temperature intervals, an ignition source is introduced into the vapor space above the sample.

-

The flash point is the lowest temperature at which a flash is observed.

Signaling Pathways and Experimental Workflows

While 3,4-Dinitrotoluene is not a therapeutic agent with specific signaling pathway targets, its metabolism and toxicological effects involve biochemical pathways. Additionally, its synthesis and analysis follow well-defined workflows.

Metabolic Pathway of Dinitrotoluenes

The metabolism of dinitrotoluenes in mammals primarily occurs in the liver and involves the reduction of the nitro groups and oxidation of the methyl group. The following diagram illustrates a generalized metabolic pathway for dinitrotoluenes.

Caption: Generalized metabolic pathway of dinitrotoluenes.

Synthesis of 3,4-Dinitrotoluene

The industrial synthesis of dinitrotoluenes involves the nitration of toluene using a mixture of nitric acid and sulfuric acid. The following diagram outlines the typical workflow for this process.

Caption: General workflow for the synthesis of dinitrotoluene.

Analytical Workflow for 3,4-Dinitrotoluene in Environmental Samples

The determination of 3,4-DNT in environmental samples like water or soil typically involves extraction followed by analysis using High-Performance Liquid Chromatography (HPLC). The following diagram illustrates a common analytical workflow.

Caption: Analytical workflow for 3,4-DNT in environmental samples.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of 3,4-Dinitrotoluene, along with the methodologies for their determination. The presented data and workflows are essential for researchers and professionals in assessing the environmental fate, toxicological impact, and safe handling of this compound. A thorough understanding of these fundamental properties is the cornerstone for further research and development activities, particularly in the context of environmental remediation and toxicological risk assessment.

References

- 1. oecd.org [oecd.org]

- 2. acri.gov.tw [acri.gov.tw]

- 3. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]

- 4. researchgate.net [researchgate.net]

- 5. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google Books [books.google.com]

- 6. laboratuar.com [laboratuar.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. Laboratory measurement of flash point on solids and liquids - Analytice [analytice.com]

Solubility Profile of 3,4-Dinitrotoluene in Organic Solvents: A Technical Guide

This technical guide provides a comprehensive overview of the solubility of 3,4-dinitrotoluene (3,4-DNT) in methanol and other common organic solvents. The information is intended for researchers, scientists, and professionals in drug development and chemical engineering who require precise solubility data and standardized experimental protocols.

Core Data Presentation

Table 1: Quantitative Solubility of a Dinitrotoluene Isomer Mixture in Various Organic Solvents at 15°C [1]

| Solvent | Solubility (g/kg of solvent) |

| Acetone | 819 |

| Pyridine | 768.1 |

| Trichloromethane | 650.8 |

| Benzene | 606.4 |

| Ethyl Acetate | 579.3 |

| Toluene | 454.7 |

| Methanol | 50.1 |

| Ethanol (100%) | 30.4 |

| Tetrachloromethane | 24.3 |

| Carbon Disulfide | 23.1 |

| Ethanol (96%) | 19.2 |

Qualitative assessments indicate that 3,4-DNT is soluble in ethanol and carbon disulfide, and slightly soluble in chloroform.[2] It is also described as dissolving in most organic solvents.[2] Another source confirms its solubility in acetone, alcohol, benzene, diethyl ether, and pyridine.[3]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a solid compound like 3,4-dinitrotoluene in an organic solvent. This protocol is adapted from established methods for solubility determination in aqueous systems.

Objective: To determine the saturation solubility of 3,4-dinitrotoluene in a specified organic solvent at a controlled temperature.

Materials:

-

3,4-Dinitrotoluene (analytical grade)

-

Selected organic solvent (HPLC grade or equivalent)

-

Temperature-controlled shaker or incubator

-

Calibrated thermometer or thermocouple

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with screw caps (e.g., 20 mL scintillation vials)

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Centrifuge (optional)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3,4-dinitrotoluene to a series of glass vials. The excess solid should be clearly visible to ensure saturation.

-

Accurately pipette a known volume of the organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or incubator set to the desired experimental temperature.

-

-

Equilibration:

-

Agitate the vials at a constant speed for a sufficient period to allow the system to reach equilibrium. A minimum of 24 hours is recommended, with 48 to 72 hours being preferable to ensure complete saturation.

-

Monitor the temperature throughout the equilibration period to ensure it remains stable.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pipette or syringe. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the liquid.

-

Immediately filter the collected supernatant through a syringe filter that is compatible with the solvent to remove any undissolved microcrystals.

-

If necessary, dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

-

-

Analysis:

-

Analyze the prepared samples using a pre-calibrated HPLC or GC method to determine the concentration of 3,4-dinitrotoluene.

-

Prepare a calibration curve using a series of standard solutions of 3,4-DNT in the same solvent.

-

The concentration of the saturated solution corresponds to the solubility of 3,4-dinitrotoluene in that solvent at the experimental temperature.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Report the temperature at which the solubility was determined.

-

Perform the experiment in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of 3,4-dinitrotoluene can be visualized as follows:

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3,4-Dinitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3,4-Dinitrotoluene. It includes tabulated spectral data, detailed experimental protocols for spectral acquisition, and a visual representation of the molecular structure with its corresponding NMR assignments. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development who require accurate and detailed spectroscopic information on this compound.

Introduction to 3,4-Dinitrotoluene and its Spectroscopic Analysis

3,4-Dinitrotoluene is an aromatic organic compound with the chemical formula C₇H₆N₂O₄. It is one of the six isomers of dinitrotoluene and is a key intermediate in the synthesis of various industrial chemicals, including dyes, explosives, and polymers. The precise characterization of 3,4-Dinitrotoluene is crucial for quality control, reaction monitoring, and structural elucidation in synthetic chemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. ¹H NMR spectroscopy reveals the chemical environment of hydrogen atoms, while ¹³C NMR spectroscopy provides insights into the carbon skeleton. Together, they offer an unambiguous method for the structural confirmation and purity assessment of 3,4-Dinitrotoluene.

¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectral data for 3,4-Dinitrotoluene are summarized in the tables below. The data has been compiled from reliable spectroscopic databases and is presented with assignments for each nucleus.

¹H NMR Spectral Data of 3,4-Dinitrotoluene

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 8.13 | d | 1H | 2.0 | H-2 |

| 7.89 | dd | 1H | 8.2, 2.0 | H-6 |

| 7.55 | d | 1H | 8.2 | H-5 |

| 2.67 | s | 3H | - | CH₃ |

¹³C NMR Spectral Data of 3,4-Dinitrotoluene

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| 148.8 | C-4 |

| 145.7 | C-3 |

| 135.2 | C-1 |

| 132.1 | C-5 |

| 126.9 | C-6 |

| 120.1 | C-2 |

| 20.8 | CH₃ |

Experimental Protocols for NMR Spectral Acquisition

This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 3,4-Dinitrotoluene.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of 3,4-Dinitrotoluene.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Homogenization: Cap the NMR tube and gently vortex or invert the tube several times to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Spectrometer Parameters

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse experiment (e.g., zg30).

-

Number of Scans (NS): 16 to 32 scans.

-

Acquisition Time (AQ): 3-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width (SW): 16 ppm (from -2 to 14 ppm).

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse experiment with NOE (e.g., zgpg30).

-

Number of Scans (NS): 1024 to 2048 scans.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width (SW): 250 ppm (from -10 to 240 ppm).

-

Decoupling: Broadband proton decoupling during acquisition.

-

Temperature: 298 K.

Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation.

-

Phasing: Manually phase the transformed spectra to obtain a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra to determine their chemical shifts.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of 3,4-Dinitrotoluene with the IUPAC numbering system used for the NMR signal assignments.

Caption: Molecular structure of 3,4-Dinitrotoluene with atom numbering.

The following workflow illustrates the general process of obtaining and analyzing the NMR spectra.

An In-depth Technical Guide to the Infrared (IR) and Raman Spectroscopy of 3,4-Dinitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vibrational spectroscopic properties of 3,4-Dinitrotoluene (3,4-DNT), a key compound in various industrial and research applications. By leveraging Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, in conjunction with computational analysis, a detailed understanding of the molecular structure and vibrational modes of 3,4-DNT is presented. This document is intended to serve as a valuable resource for professionals requiring detailed spectroscopic data and experimental methodologies for this compound.

Introduction to the Vibrational Spectroscopy of 3,4-Dinitrotoluene

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful non-destructive method for probing the molecular structure of materials. These techniques measure the vibrational energies of molecules, which are specific to their chemical bonds and symmetry. For a complex molecule like 3,4-Dinitrotoluene (C₇H₆N₂O₄), the IR and Raman spectra exhibit a rich pattern of absorption and scattering bands, each corresponding to a specific molecular vibration. The analysis of these spectra allows for the unambiguous identification of the compound and provides insights into its structural characteristics.

Experimental Protocols

The experimental data presented in this guide are based on established methodologies for the spectroscopic analysis of solid-phase aromatic nitro compounds.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 3,4-Dinitrotoluene was recorded in the solid phase using the KBr pellet technique.

-

Instrumentation : A BRUKER IFS 66V spectrometer was utilized for the analysis.

-

Spectral Range : The spectrum was recorded in the mid-infrared region, from 400 to 4000 cm⁻¹.

-

Sample Preparation : A small amount of high-purity, solid 3,4-DNT was intimately mixed with dry potassium bromide (KBr) powder. This mixture was then pressed under high pressure to form a transparent pellet.

-

Data Acquisition : The spectrum was recorded at room temperature.

-

Resolution : A spectral resolution of 4 cm⁻¹ was used.

-

Scanning Speed : The scanning speed was maintained at 20 cm⁻¹min⁻¹.

Fourier Transform Raman (FT-Raman) Spectroscopy

The FT-Raman spectrum of 3,4-Dinitrotoluene was also recorded in the solid phase.

-

Instrumentation : The analysis was performed on a BRUKER IFS 66V spectrometer equipped with an FRA 106 FT-Raman module accessory.

-

Excitation Source : A 1064 nm line of a Nd:YAG laser was used as the excitation wavelength.

-

Spectral Range : The spectrum was recorded from 50 to 3500 cm⁻¹.

-

Sample Preparation : A sample of solid, high-purity 3,4-DNT was placed directly in the sample holder for analysis.

-

Data Acquisition : The spectrum was recorded at room temperature.

-

Wavenumber Accuracy : The reported wavenumbers are expected to be accurate to within ± 1 cm⁻¹.

Data Presentation: Vibrational Spectra of 3,4-Dinitrotoluene

The following tables summarize the observed vibrational frequencies from the FT-IR and FT-Raman spectra of 3,4-Dinitrotoluene and their corresponding assignments, which are supported by Density Functional Theory (DFT) calculations.

Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Vibrational Assignment |

| 3105 | Medium | C-H stretching |

| 3075 | Medium | C-H stretching |

| 2965 | Weak | CH₃ asymmetric stretching |

| 2930 | Weak | CH₃ symmetric stretching |

| 1615 | Very Strong | C-C stretching |

| 1580 | Strong | C-C stretching |

| 1530 | Very Strong | NO₂ asymmetric stretching |

| 1460 | Medium | CH₃ asymmetric bending |

| 1430 | Medium | C-C stretching |

| 1385 | Strong | CH₃ symmetric bending |

| 1350 | Very Strong | NO₂ symmetric stretching |

| 1280 | Medium | C-H in-plane bending |

| 1210 | Medium | C-C stretching |

| 1175 | Weak | C-H in-plane bending |

| 1090 | Weak | C-C-C in-plane bending |

| 1030 | Weak | CH₃ rocking |

| 920 | Medium | C-H out-of-plane bending |

| 880 | Medium | C-H out-of-plane bending |

| 840 | Strong | NO₂ wagging |

| 780 | Medium | C-H out-of-plane bending |

| 740 | Strong | NO₂ rocking |

| 670 | Medium | C-C-C out-of-plane bending |

| 530 | Medium | NO₂ scissoring |

| 460 | Weak | C-C-C out-of-plane bending |

Raman Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Vibrational Assignment |

| 3108 | Strong | C-H stretching |

| 3078 | Strong | C-H stretching |

| 2968 | Medium | CH₃ asymmetric stretching |

| 2932 | Strong | CH₃ symmetric stretching |

| 1618 | Strong | C-C stretching |

| 1582 | Medium | C-C stretching |

| 1532 | Weak | NO₂ asymmetric stretching |

| 1462 | Weak | CH₃ asymmetric bending |

| 1432 | Weak | C-C stretching |

| 1388 | Medium | CH₃ symmetric bending |

| 1352 | Very Strong | NO₂ symmetric stretching |

| 1282 | Weak | C-H in-plane bending |

| 1212 | Strong | C-C stretching |

| 1178 | Medium | C-H in-plane bending |

| 1092 | Weak | C-C-C in-plane bending |

| 1032 | Medium | CH₃ rocking |

| 922 | Weak | C-H out-of-plane bending |

| 882 | Weak | C-H out-of-plane bending |

| 842 | Medium | NO₂ wagging |

| 782 | Weak | C-H out-of-plane bending |

| 742 | Medium | NO₂ rocking |

| 672 | Weak | C-C-C out-of-plane bending |

| 532 | Medium | NO₂ scissoring |

| 462 | Weak | C-C-C out-of-plane bending |

| 390 | Medium | C-NO₂ in-plane bending |

| 280 | Strong | C-CH₃ in-plane bending |

| 180 | Strong | Torsion |

| 120 | Very Strong | Torsion |

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for the spectroscopic analysis of a solid sample such as 3,4-Dinitrotoluene.

Caption: Generalized workflow for the spectroscopic analysis of 3,4-Dinitrotoluene.

Conclusion

The FT-IR and FT-Raman spectroscopic data, coupled with detailed experimental protocols, provide a robust analytical framework for the characterization of 3,4-Dinitrotoluene. The comprehensive vibrational assignments, supported by theoretical calculations, offer a detailed understanding of the molecule's structural dynamics. This guide serves as a foundational reference for researchers and professionals working with this compound, enabling accurate identification and facilitating further research and development.

UV-Vis Absorption Spectrum of 3,4-Dinitrotoluene in Acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ultraviolet-visible (UV-Vis) absorption spectroscopy of 3,4-Dinitrotoluene, with a specific focus on its analysis in acetonitrile. This document outlines the core spectroscopic data, detailed experimental protocols for spectral acquisition, and the fundamental principles governing the analysis.

Introduction to the UV-Vis Spectroscopy of 3,4-Dinitrotoluene

3,4-Dinitrotoluene (3,4-DNT) is a nitroaromatic compound. Its molecular structure, featuring a substituted benzene ring with two nitro groups, gives rise to characteristic electronic transitions that can be probed using UV-Vis spectroscopy. The absorption of UV-Vis radiation by 3,4-DNT corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum, a plot of absorbance versus wavelength, provides valuable information for the qualitative and quantitative analysis of this compound. Acetonitrile is a common solvent for UV-Vis spectroscopy due to its transparency in a wide range of the UV spectrum.

Quantitative Spectroscopic Data

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Log ε |

| 3,4-Dinitrotoluene | 5% Alcohol | 219 | 10,000 | 4.00[1] |

Experimental Protocol for UV-Vis Analysis

The following is a detailed methodology for obtaining the UV-Vis absorption spectrum of 3,4-Dinitrotoluene in acetonitrile.

Materials and Equipment

-

Analyte: 3,4-Dinitrotoluene (solid or a certified reference solution)

-

Solvent: HPLC-grade acetonitrile (UV cut-off ~190 nm)

-

Instrumentation: A dual-beam UV-Vis spectrophotometer

-

Cuvettes: Matched quartz cuvettes with a 1 cm path length

-

Glassware: Calibrated volumetric flasks and pipettes

-

Analytical Balance: For precise weighing of the solid compound

Sample Preparation

-

Stock Solution Preparation: Accurately weigh a precise amount of 3,4-Dinitrotoluene and dissolve it in a known volume of acetonitrile in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).

-

Working Solutions: Prepare a series of dilutions from the stock solution to create working standards of varying concentrations. This is crucial for quantitative analysis and for ensuring that the absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0).

Instrumental Parameters and Measurement

-

Instrument Initialization: Turn on the spectrophotometer and allow the lamps to warm up for the recommended duration to ensure a stable output.

-

Wavelength Range: Set the scanning range, for instance, from 400 nm down to 200 nm.

-

Baseline Correction: Fill both the sample and reference cuvettes with HPLC-grade acetonitrile. Place them in the respective holders and perform a baseline correction to subtract the solvent's absorbance.

-

Sample Measurement: Empty the sample cuvette, rinse it with the 3,4-Dinitrotoluene solution to be measured, and then fill it with the sample solution. Place the cuvette back into the sample holder.

-

Spectrum Acquisition: Initiate the scan. The instrument will measure the absorbance of the sample at each wavelength in the set range and generate the UV-Vis absorption spectrum.

-

Data Analysis: Identify the wavelength of maximum absorption (λmax) and record the corresponding absorbance value.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure for obtaining the UV-Vis absorption spectrum of 3,4-Dinitrotoluene.

Caption: Experimental workflow for UV-Vis analysis.

Core Principles: The Beer-Lambert Law

The quantitative analysis of 3,4-Dinitrotoluene using UV-Vis spectroscopy is based on the Beer-Lambert Law. This law establishes a linear relationship between the absorbance of a sample and the concentration of the absorbing species.

The relationship is expressed as:

A = εbc

Where:

-

A is the absorbance (dimensionless)

-

ε (epsilon) is the molar absorptivity or molar extinction coefficient (in L·mol⁻¹·cm⁻¹), which is a constant for a given substance at a specific wavelength.

-

b is the path length of the cuvette (typically 1 cm).

-

c is the concentration of the analyte (in mol·L⁻¹).

The following diagram illustrates the relationship described by the Beer-Lambert Law.

Caption: The Beer-Lambert Law relationship.

Expected Spectral Characteristics in Acetonitrile

While the provided data is for an alcohol solution, the UV-Vis spectrum of 3,4-Dinitrotoluene in acetonitrile is expected to exhibit a strong absorption band in the short UV region, likely around 210-230 nm. The addition of multiple nitro groups to a toluene ring is known to cause a blue shift (a shift to shorter wavelengths) in the absorption maximum. Acetonitrile, being a polar aprotic solvent, is not expected to cause a significant deviation from the spectrum in alcohol, but minor shifts in λmax and changes in the fine structure of the absorption band are possible due to solvent-solute interactions. For precise quantitative work, it is imperative to determine the λmax and molar absorptivity experimentally in acetonitrile.

References

In-Depth Technical Guide to the Thermal Decomposition Products of 3,4-Dinitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of 3,4-Dinitrotoluene (3,4-DNT). It is intended to serve as a critical resource for professionals in research and development who require detailed information on the thermal stability, decomposition pathways, and resultant products of this compound. This document synthesizes available scientific literature to present qualitative and quantitative data, detailed experimental protocols, and visual representations of the decomposition processes.

Introduction

3,4-Dinitrotoluene, a nitroaromatic compound, is one of six isomers of dinitrotoluene. While less common than its 2,4- and 2,6- counterparts, understanding its thermal behavior is crucial for safety assessments, environmental impact analysis, and various industrial applications.[1] The thermal decomposition of nitroaromatic compounds can be a complex process, yielding a variety of products ranging from simple gases to high-molecular-weight condensed-phase materials. This guide focuses specifically on the thermal degradation of the 3,4-DNT isomer.

Thermal Decomposition Products of 3,4-Dinitrotoluene

The thermal decomposition of dinitrotoluene (DNT) isomers, including 3,4-DNT, is a complex process that can proceed through various pathways, influenced by factors such as temperature, heating rate, and the physical state of the compound.

At the initial stages of thermal decomposition, studies on DNT isomers suggest a tendency for aggregation, leading to the formation of macromolecular substances.[2] Regardless of the specific positions of the nitro groups, the initial phase of decomposition appears to generate similar intermediate products across the different isomers.[2] Mass spectrometry of thermally conditioned DNT isomers has revealed the presence of high-molecular-weight compounds, with strong signals observed at m/z ratios of 688, 1063, 1137, and 1211.[2] This indicates that one of the early events in the thermal degradation process is the linking of DNT molecules to form larger, less volatile species.

While the initial phase may be characterized by polymerization, at higher temperatures, fragmentation of the 3,4-DNT molecule is expected, leading to the formation of a variety of smaller, volatile products. General studies on the decomposition of nitroaromatic compounds suggest that the primary decomposition pathways involve the homolytic cleavage of the C-NO2 bond and reactions involving the methyl group.[3] For other DNT isomers, decomposition products such as mononitrotoluenes and dinitrobenzene have been identified.[4][5]

Due to the limited specific research on the complete thermal decomposition of 3,4-DNT, a comprehensive list of all its degradation products with corresponding yields is not available in the current literature. Further experimental studies employing techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are required to fully elucidate the product spectrum under various thermal conditions.

Quantitative Data on Thermal Decomposition

Quantitative analysis of the thermal decomposition products of 3,4-DNT is an area that requires further research. However, some key thermal properties have been determined, which are essential for understanding its stability.

Table 1: Thermal Properties of 3,4-Dinitrotoluene

| Parameter | Value | Method | Reference |

| Decomposition Onset Temperature (Tonset) | 566 K (293 °C) | Differential Scanning Calorimetry (DSC) | [2] |

Note: The decomposition onset temperature can vary depending on the experimental conditions, such as the heating rate.

Currently, there is a lack of published data on the specific yields of the various decomposition products of 3,4-DNT. To obtain such data, experiments utilizing calibrated Py-GC-MS or similar quantitative techniques would be necessary.

Experimental Protocols

The following sections describe generalized experimental protocols for the techniques commonly used to study the thermal decomposition of energetic materials like 3,4-DNT. These protocols are intended to serve as a starting point for researchers and should be optimized for the specific instrumentation and analytical objectives.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of 3,4-DNT (typically in the microgram range) is placed into a pyrolysis sample cup.

-

Pyrolysis: The sample is introduced into a pyrolyzer, which is rapidly heated to a set temperature (e.g., in the range of 300-900°C) under an inert atmosphere (e.g., helium). The heating can be performed using different methods such as isothermal furnace, inductive heating (Curie Point), or resistive heating.[6]

-

Gas Chromatography (GC): The volatile decomposition products are swept from the pyrolyzer into the GC injector. The GC column (a capillary column, e.g., a DB-5ms) separates the individual components of the mixture based on their boiling points and interactions with the stationary phase. A typical temperature program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300°C) to elute all components.

-

Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio, producing a mass spectrum for each component.

-

Data Analysis: The mass spectra of the separated components are compared to spectral libraries (e.g., NIST) to identify the decomposition products.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time, providing information about the thermal stability and decomposition kinetics.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of 3,4-DNT (typically 1-10 mg) is placed in a TGA crucible (e.g., alumina or platinum).

-

Instrumentation Setup: The TGA is purged with a specific atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) at a controlled flow rate.

-

Thermal Program: The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., from ambient to 600°C).

-

Data Acquisition: The instrument records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve is analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates, and the mass loss at different stages.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time, allowing for the determination of transition temperatures and enthalpies.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of 3,4-DNT (typically 1-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrumentation Setup: The DSC cell is purged with an inert gas (e.g., nitrogen).

-

Thermal Program: The sample and reference are heated at a constant rate (e.g., 10°C/min) over a defined temperature range.

-

Data Acquisition: The instrument records the differential heat flow between the sample and the reference.

-

Data Analysis: The DSC thermogram is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The onset temperature and the enthalpy of decomposition can be calculated from the exothermic peak.[7]

Visualizations

The following diagrams illustrate the generalized decomposition pathways and a typical experimental workflow for the analysis of 3,4-DNT thermal decomposition.

Caption: Fig. 1: Generalized Thermal Decomposition Pathway for 3,4-DNT

Caption: Fig. 2: Experimental Workflow for 3,4-DNT Thermal Analysis

Conclusion

The thermal decomposition of 3,4-Dinitrotoluene is a complex process that is initiated by the formation of high-molecular-weight aggregates. While the complete decomposition profile and the full range of smaller volatile products are not yet fully characterized in the scientific literature, the experimental protocols and general pathways described in this guide provide a solid foundation for researchers in this field. Further quantitative studies are necessary to fully elucidate the decomposition mechanisms and product distributions under various conditions. This knowledge is critical for ensuring the safe handling, storage, and disposal of 3,4-DNT and for accurately assessing its environmental fate.

References

- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Decomposition of dinitrotoluene isomers and 2,4,6-trinitrotoluene in spent acid from toluene nitration process by ozonation and photo-ozonation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 7. researchgate.net [researchgate.net]

Microbial Degradation of 3,4-Dinitrotoluene in Soil: A Technical Guide on Core Pathways and Research Methodologies

Abstract

3,4-Dinitrotoluene (3,4-DNT), a lesser-known isomer of dinitrotoluene, is a xenobiotic compound found in environments contaminated with explosives and industrial byproducts. Unlike its well-studied counterparts, 2,4-DNT and 2,6-DNT, the microbial degradation pathways of 3,4-DNT are not well-defined in scientific literature. This technical guide provides a comprehensive overview of the current understanding of microbial degradation of dinitrotoluenes in soil, with a specific focus on extrapolating potential pathways for 3,4-DNT. Drawing on established aerobic and anaerobic degradation mechanisms for 2,4-DNT and 2,6-DNT, this document outlines hypothesized metabolic routes, key enzymatic players, and expected intermediate metabolites for 3,4-DNT. Furthermore, this guide details essential experimental protocols for investigating the biodegradation of DNT isomers in soil, offering a framework for future research to elucidate the specific fate of 3,4-DNT. Quantitative data for the degradation of 2,4-DNT and 2,6-DNT are presented to serve as a benchmark for such studies. This whitepaper is intended for researchers, environmental scientists, and professionals in drug development and bioremediation seeking to understand and investigate the environmental fate of dinitrotoluene isomers.

Introduction

Dinitrotoluenes (DNTs) are a group of six isomers, with 2,4-DNT and 2,6-DNT being the most prevalent in contaminated sites stemming from the manufacturing of 2,4,6-trinitrotoluene (TNT) and polyurethanes.[1] Consequently, extensive research has focused on the microbial degradation of these two isomers, revealing diverse and efficient catabolic pathways in a range of soil microorganisms.[2][3] The other four isomers, including 3,4-DNT, constitute a smaller fraction of technical-grade DNT and have received significantly less scientific attention.[1]

The environmental concern regarding DNTs stems from their toxicity and mutagenicity. While bioremediation has emerged as a promising and cost-effective strategy for cleaning up DNT-contaminated soils, a thorough understanding of the degradation pathways for all isomers is crucial for its successful implementation. This guide synthesizes the current knowledge on DNT biodegradation, with a specific emphasis on what is known and what can be inferred about the fate of 3,4-DNT in soil environments.

Established Microbial Degradation Pathways of Dinitrotoluene Isomers

The microbial degradation of DNTs can proceed through both aerobic and anaerobic pathways, each involving distinct enzymatic reactions and leading to different metabolic fates.

Aerobic Degradation Pathways

Aerobic degradation of DNTs is typically initiated by an oxidative attack on the aromatic ring, often leading to complete mineralization.

This is a well-characterized pathway for both 2,4-DNT and 2,6-DNT, primarily observed in bacteria such as Burkholderia, Pseudomonas, and Hydrogenophaga species.[2][4] The key steps are:

-

Dioxygenation: A dinitrotoluene dioxygenase (DNTDO) incorporates both atoms of molecular oxygen into the aromatic ring, leading to the formation of a catechol derivative and the release of the first nitro group as nitrite.[5] For 2,4-DNT, this results in 4-methyl-5-nitrocatechol.[5] For 2,6-DNT, the product is 3-methyl-4-nitrocatechol.[2][4]

-

Monooxygenation: A monooxygenase then acts on the resulting nitrocatechol, removing the second nitro group as nitrite and forming a quinone.

-

Ring Cleavage: The aromatic ring is subsequently cleaved by a dioxygenase, and the resulting aliphatic compounds are funneled into central metabolic pathways.

Anaerobic Degradation Pathways

Under anaerobic conditions, the primary mode of DNT transformation is the reduction of the nitro groups.

This pathway is common in a wide range of anaerobic and facultative anaerobic bacteria. It involves the sequential reduction of the nitro groups to amino groups via nitroso and hydroxylamino intermediates. For 2,4-DNT, this leads to the formation of 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene, which are then further reduced to 2,4-diaminotoluene.[6] While this process reduces the toxicity of the parent compound, the resulting aromatic amines can be recalcitrant to further degradation and may accumulate.

Hypothesized Degradation Pathways for 3,4-Dinitrotoluene

Due to the lack of specific studies on 3,4-DNT, its degradation pathways can be hypothesized based on the known mechanisms for 2,4-DNT and 2,6-DNT. It is plausible that microorganisms capable of degrading these isomers may also co-metabolize 3,4-DNT, albeit likely at a slower rate.

Hypothesized Aerobic Pathway for 3,4-DNT

An oxidative pathway for 3,4-DNT would likely be initiated by a dioxygenase enzyme. Depending on the position of the initial attack, two potential routes can be postulated:

-

Route A: Attack at the C4-C5 position: This would lead to the formation of 3-methyl-4-nitrocatechol and the release of a nitrite group. This intermediate is identical to the one formed from 2,6-DNT degradation, suggesting that if this initial step occurs, the subsequent degradation could follow the established pathway for 2,6-DNT.

-

Route B: Attack at the C2-C3 position: This would result in the formation of 4-methyl-3-nitrocatechol and the release of a nitrite group. The fate of this metabolite is unknown and would require experimental verification.

Hypothesized Anaerobic Pathway for 3,4-DNT

Under anaerobic conditions, it is highly probable that 3,4-DNT would undergo reduction of its nitro groups. The expected intermediates would be 3-amino-4-nitrotoluene and 4-amino-3-nitrotoluene , which would then be further reduced to 3,4-diaminotoluene . The accumulation of these aminotoluenes is a likely outcome.

Quantitative Data on DNT Degradation

Quantitative data on the microbial degradation of 3,4-DNT is scarce. However, data from studies on 2,4-DNT and 2,6-DNT provide a valuable reference for the expected rates and efficiencies of DNT bioremediation.

| Isomer | Microorganism/Consortium | System | Initial Concentration | Degradation Rate/Efficiency | Reference |

| 2,4-DNT | Burkholderia cepacia JS872 | Liquid Culture | 1 mM | Depletion in 24 hours | [2] |

| 2,4-DNT | Pseudomonas sp. | Soil Slurry | Not specified | >99% removal in 2-3 days | [7] |

| 2,6-DNT | Burkholderia cepacia JS850 | Liquid Culture | 50 µM | Growth as sole C and N source | [2][4] |

| 2,4-DNT & 2,6-DNT | Mixed bacterial culture | Soil Slurry | Not specified | Stoichiometric release of nitrite | [8] |

Experimental Protocols

The following section outlines key experimental protocols for studying the microbial degradation of 3,4-DNT in soil. These methods are adapted from established procedures for other DNT isomers.

Soil Microcosm Study

This protocol is designed to assess the biodegradation potential of 3,4-DNT in a specific soil under controlled laboratory conditions.

-

Soil Collection and Characterization: Collect soil from the site of interest. Characterize its physicochemical properties, including pH, organic matter content, texture, and background levels of DNTs.

-

Microcosm Setup:

-

Weigh a defined amount of soil (e.g., 50 g) into sterile glass containers.

-

Spike the soil with a known concentration of 3,4-DNT dissolved in a minimal volume of a suitable solvent (e.g., acetone). Allow the solvent to evaporate completely.

-

Adjust the soil moisture content to a desired level (e.g., 60% of water holding capacity) with sterile mineral salts medium.

-

Prepare abiotic controls by sterilizing the soil (e.g., by autoclaving or gamma irradiation) before spiking with 3,4-DNT.

-

Incubate the microcosms in the dark at a controlled temperature (e.g., 25°C).

-

-

Sampling and Analysis:

-

At regular time intervals, sacrifice replicate microcosms from each treatment group.

-

Extract DNTs and their potential metabolites from the soil using an appropriate solvent (e.g., acetonitrile or acetone) and sonication.

-

Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the parent compound and identify metabolites.

-

Monitor the formation of nitrite and ammonia in the soil extracts as indicators of nitro group removal.

-

Isolation of 3,4-DNT Degrading Microorganisms

-

Enrichment Culture:

-

Inoculate a mineral salts medium containing 3,4-DNT as the sole source of carbon and/or nitrogen with a soil slurry from a contaminated site.

-

Incubate under appropriate conditions (aerobic or anaerobic).

-

Periodically transfer an aliquot of the culture to fresh medium to enrich for microorganisms capable of utilizing 3,4-DNT.

-

-

Isolation and Identification:

-

Plate serial dilutions of the enriched culture onto solid mineral salts medium with 3,4-DNT as the sole carbon/nitrogen source.

-

Isolate distinct colonies and purify by re-streaking.

-

Identify the isolates using 16S rRNA gene sequencing.

-

Enzyme Assays

-

Preparation of Cell-Free Extracts: Grow the isolated strains in the presence of an inducer (e.g., 3,4-DNT or a related compound). Harvest the cells, lyse them (e.g., by sonication or French press), and centrifuge to obtain a cell-free extract.

-

Dioxygenase Activity: Incubate the cell-free extract with 3,4-DNT and NADH. Monitor the disappearance of 3,4-DNT and the formation of nitrite and catechol derivatives using spectrophotometry and HPLC.

-

Nitroreductase Activity: Under anaerobic conditions, incubate the cell-free extract with 3,4-DNT and a reducing equivalent (e.g., NADH or NADPH). Monitor the formation of aminonitrotoluenes and diaminotoluene by HPLC.

Conclusion and Future Directions

The microbial degradation of 3,4-Dinitrotoluene in soil remains a significant knowledge gap in the field of environmental science and bioremediation. While the well-characterized pathways for 2,4-DNT and 2,6-DNT provide a strong basis for hypothesizing the metabolic fate of 3,4-DNT, dedicated research is imperative. Future studies should focus on:

-

Investigating the co-metabolism of 3,4-DNT in the presence of other DNT isomers by known DNT-degrading microorganisms.

-

Isolating and characterizing microorganisms capable of utilizing 3,4-DNT as a growth substrate.

-

Elucidating the specific enzymatic pathways and identifying the genes responsible for 3,4-DNT degradation.

-

Assessing the environmental factors that influence the rate and extent of 3,4-DNT biodegradation in soil.